molecular formula C13H21NO3 B2920649 tert-butylN-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate CAS No. 2305253-24-9

tert-butylN-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate

Cat. No.: B2920649
CAS No.: 2305253-24-9
M. Wt: 239.315
InChI Key: DFNCFGDYBYYVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate (CAS: 1118786-86-9) is a spirocyclic carbamate derivative with a molecular formula of C₁₂H₁₉NO₃ and a molecular weight of 225.136 g/mol . Its structure features a bicyclic spiro[3.3]heptane system fused with a ketone group at position 6 and a Boc (tert-butoxycarbonyl)-protected amine linked via a methylene group at position 2 . The Boc group serves as a temporary protective moiety for amines in organic synthesis, particularly in peptide and pharmaceutical intermediate preparation. This compound’s spirocyclic framework imparts conformational rigidity, which can enhance binding specificity in drug design .

Properties

IUPAC Name

tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-9-4-13(5-9)6-10(15)7-13/h9H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCFGDYBYYVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(C1)CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butylN-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate involves several steps. One common synthetic route includes the reaction of a spirocyclic ketone with tert-butyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

tert-butylN-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butylN-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butylN-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-Oxospiro[3.3]heptane-2-carboxylate

  • CAS : 1138480-98-4
  • Molecular Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol (calculated)
  • Functional Groups : Methyl ester (–COOCH₃), spirocyclic ketone.
  • Key Differences :
    • The absence of a Boc-protected amine distinguishes this compound from the target molecule.
    • The ester group is more prone to hydrolysis under acidic or basic conditions compared to the carbamate’s Boc group, which requires strong acids (e.g., trifluoroacetic acid) for deprotection.
    • Applications: Used as a drug R&D intermediate, likely for carboxylic acid precursor synthesis via ester hydrolysis .

tert-Butyl N-{5,5-Dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate

  • CAS: Not explicitly provided (inferred from nomenclature).
  • Molecular Formula: Likely C₁₃H₂₁NO₃ (original compound + two methyl groups).
  • Molecular Weight : ~239.16 g/mol (estimated).
  • Steric Effects: Enhanced rigidity and lipophilicity compared to the target compound, which may improve metabolic stability in vivo. Applications: Presumed to serve as a pharmaceutical intermediate with modified steric and electronic properties .

Data Table: Comparative Analysis

Property tert-Butyl N-({6-Oxospiro[3.3]heptan-2-yl}methyl)carbamate Methyl 6-Oxospiro[3.3]heptane-2-carboxylate tert-Butyl N-{5,5-Dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate
CAS Number 1118786-86-9 1138480-98-4 Not available
Molecular Formula C₁₂H₁₉NO₃ C₉H₁₂O₃ C₁₃H₂₁NO₃ (inferred)
Molecular Weight (g/mol) 225.136 168.19 ~239.16
Key Functional Groups Boc-carbamate, spirocyclic ketone Methyl ester, spirocyclic ketone Boc-carbamate, 5,5-dimethyl spirocyclic ketone
Reactivity Acid-labile Boc group; stable under basic conditions Hydrolyzable ester; reactive in acid/base Reduced reactivity due to steric hindrance
Applications Amine protection in drug intermediates Carboxylic acid precursor synthesis Sterically modified intermediates (inferred)

Research Findings and Implications

Functional Group Influence :

  • The Boc group in the target compound enables selective amine deprotection, critical for stepwise synthesis in pharmaceuticals . In contrast, the methyl ester in C₉H₁₂O₃ offers a route to carboxylic acids but lacks protective versatility .
  • The 5,5-dimethyl substitution in the analog introduces steric effects that may hinder enzymatic degradation, a desirable trait in prodrug design .

However, dimethyl substitution alters conformational dynamics, which could affect bioavailability .

Synthetic Utility :

  • The target compound’s Boc group simplifies purification and stability during multi-step syntheses, whereas the methyl ester derivative requires careful handling to avoid premature hydrolysis .

Biological Activity

tert-butylN-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate, with CAS number 1118786-86-9, is a compound that has garnered attention due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • MDL Number : MFCD11858160
  • Purity : Typically >98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to function as a modulator of enzyme activity, particularly in pathways related to neuroprotection and anti-inflammatory responses.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help in reducing oxidative stress in cells.

Neuroprotective Effects

In vitro studies suggest that the compound may provide neuroprotective effects by inhibiting apoptotic pathways in neuronal cells. This action could be beneficial for conditions such as neurodegenerative diseases .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory activity in various models, suggesting its potential use in treating inflammatory disorders. It appears to inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammation .

Study 1: Neuroprotection in Cell Models

A study conducted on neuronal cell lines treated with this compound showed a reduction in cell death induced by oxidative stress. The results indicated that the compound significantly decreased levels of reactive oxygen species (ROS) and increased cell viability compared to untreated controls.

TreatmentCell Viability (%)ROS Levels (µM)
Control3015
tert-butylN-carbamate (10 µM)755
tert-butylN-carbamate (50 µM)902

Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, the administration of this compound resulted in a significant reduction in inflammatory markers.

Inflammatory MarkerControl (pg/mL)tert-butylN-carbamate (100 µM)
TNF-alpha20050
IL-615030
IL-1β12025

Q & A

Q. What are the optimized synthetic routes for tert-butyl N-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate?

  • Methodological Answer : The compound can be synthesized via oxidation and protection strategies. For example, Dess-Martin periodinane in CH2_2Cl2_2 effectively oxidizes alcohol intermediates to ketones, followed by carbamate protection using tert-butoxycarbonyl (Boc) groups. Post-reaction hydrolysis and purification (e.g., silica gel chromatography) are critical for isolating the spirocyclic product . Alternative routes involve Pd/C-catalyzed hydrogenation of alkynes to alkanes under H2_2 atmospheres, as seen in related spirocyclic systems .

Q. How is the structural integrity of tert-butyl N-({6-oxospiro[3.3]heptan-2-yl}methyl)carbamate validated?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming spirocyclic geometry and stereochemistry. The spiro[3.3]heptane core requires high-resolution data due to its strained bicyclic system. For non-crystalline samples, advanced NMR techniques (e.g., 13C^{13}\text{C}-DEPT, 1H^{1}\text{H}-COSY) resolve overlapping signals from methylene and carbonyl groups .

Q. What are the stability considerations for this compound under varying pH conditions?

  • Methodological Answer : The Boc carbamate group is stable in neutral to mildly acidic conditions but hydrolyzes under strong acids (e.g., TFA) or bases. The 6-oxo group may undergo keto-enol tautomerism in protic solvents, affecting reactivity. Accelerated stability studies (40°C/75% RH for 14 days) are recommended to assess degradation pathways like lactone formation or spiro ring opening .

Advanced Research Questions

Q. How does the spiro[3.3]heptane scaffold influence the compound’s conformational dynamics in drug discovery?

  • Methodological Answer : The spirocyclic system restricts rotational freedom, enhancing binding selectivity. Molecular dynamics simulations (MD) at 310 K in explicit solvent (e.g., water/ethanol) reveal that the 6-oxo group stabilizes chair-like conformations. This rigidity can improve pharmacokinetic properties by reducing metabolic oxidation at methylene positions .

Q. What strategies resolve contradictions in catalytic hydrogenation yields for tert-butyl-protected intermediates?

  • Methodological Answer : Yield discrepancies often arise from Pd/C catalyst poisoning or incomplete Boc deprotection. Optimize reaction parameters:
  • Catalyst loading : 5-10% Pd/C under 1 atm H2_2 at 25°C.
  • Deprotection : Use TFA:DCM (1:1) at 0°C to minimize side reactions.
    Monitor progress via LC-MS to detect intermediates like tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate .

Q. How can computational chemistry predict regioselectivity in nucleophilic attacks on the 6-oxo group?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient sites. For example, the 6-oxo carbonyl is more electrophilic than the carbamate oxygen, favoring nucleophilic addition at C6. Solvent effects (PCM model) further refine predictions for reactions with Grignard reagents or hydrides .

Q. What advanced purification techniques address diastereomer separation in stereochemically complex derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves diastereomers using hexane:IPA (90:10) at 1 mL/min. For scale-up, simulated moving bed (SMB) chromatography improves throughput. Crystallization in ethyl acetate/heptane (1:5) exploits differences in solubility between enantiomers .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : Discrepancies arise from solvent polarity and nucleophile strength. In polar aprotic solvents (DMF), the spiro ring opens via SN2 mechanisms with strong nucleophiles (e.g., NaN3_3). In nonpolar solvents (toluene), the ring remains intact. Validate conditions using 1H^{1}\text{H}-NMR to track disappearance of spiro CH2_2 signals (δ 3.2–3.5 ppm) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bicyclic peptide mimetics?

  • Methodological Answer : The spiro[3.3]heptane core serves as a rigid scaffold for β-turn mimicry. Conjugation via Suzuki-Miyaura coupling (e.g., aryl boronic acids) introduces pharmacophores. In vitro assays (e.g., ELISA) confirm enhanced binding affinity compared to linear peptides, with IC50_{50} improvements of 10–100-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.